3-Iodo-4-(methylamino)benzoic acid
Overview
Description
3-Iodo-4-(methylamino)benzoic acid is an organic compound with the molecular formula C8H8INO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by an iodine atom at the third position and a methylamino group at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-4-(methylamino)benzoic acid typically involves the iodination of 4-(methylamino)benzoic acid. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an acidic medium to facilitate the formation of the iodonium ion, which acts as the electrophile .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-4-(methylamino)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The methylamino group can be oxidized to form the corresponding nitroso or nitro derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Common Reagents and Conditions:
Substitution Reactions: Sodium azide, potassium cyanide, organometallic reagents, polar aprotic solvents, elevated temperatures.
Oxidation Reactions: Hydrogen peroxide, sodium hypochlorite, acidic or basic conditions.
Reduction Reactions: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.
Coupling Reactions: Boronic acids, palladium catalysts, bases such as potassium carbonate, solvents like tetrahydrofuran.
Major Products Formed:
Substitution Reactions: Azido, cyano, or organometallic derivatives.
Oxidation Reactions: Nitroso or nitro derivatives.
Reduction Reactions: Primary amine derivatives.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
3-Iodo-4-(methylamino)benzoic acid has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Iodo-4-(methylamino)benzoic acid depends on its specific application. In coupling reactions, the iodine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds. The methylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties . In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through various non-covalent interactions .
Comparison with Similar Compounds
4-(Methylamino)benzoic acid: Lacks the iodine substituent, resulting in different reactivity and applications.
3-Iodo-4-aminobenzoic acid: Similar structure but without the methyl group on the amino substituent.
3-Iodo-4-(dimethylamino)benzoic acid: Contains an additional methyl group on the amino substituent, affecting its chemical properties.
Uniqueness: The iodine atom enhances the compound’s ability to participate in coupling reactions, while the methylamino group provides additional functionalization possibilities .
Properties
IUPAC Name |
3-iodo-4-(methylamino)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO2/c1-10-7-3-2-5(8(11)12)4-6(7)9/h2-4,10H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXSIDNWDRETTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)C(=O)O)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70303055 | |
Record name | 3-iodo-4-(methylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70303055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
500699-01-4 | |
Record name | 3-iodo-4-(methylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70303055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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